Omeprazole (sodium)
Overview
Description
Omeprazole sodium is a proton pump inhibitor used primarily to treat gastric acid-related disorders such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome . It works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole sodium involves the reaction of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole with peroxyacetic acid in a two-phase water and chlorinated organic solvent medium under alkaline conditions . The reaction mixture is then separated, and omeprazole is isolated from the organic phase.
Industrial Production Methods: For industrial production, omeprazole sodium can be prepared as a freeze-dried powder injection. The process involves dissolving sodium xylene sulfonate and sodium bisulfite in sterile injection water, followed by the addition of omeprazole sodium . The solution is then filtered, poured into glass bottles, and freeze-dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Omeprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Peroxyacetic acid is commonly used as an oxidizing agent in the synthesis of omeprazole sodium.
Reduction: Specific reducing agents are not typically involved in the preparation of omeprazole sodium.
Substitution: The synthesis involves nucleophilic substitution reactions where the pyridinylmethylthio group is introduced.
Major Products: The primary product of these reactions is omeprazole sodium itself, with hydroxyomeprazole and the corresponding carboxylic acid identified as metabolites .
Scientific Research Applications
Omeprazole sodium has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Omeprazole sodium belongs to the class of proton pump inhibitors, which includes several other compounds with similar mechanisms of action:
Esomeprazole: A more stable and effective enantiomer of omeprazole.
Lansoprazole: Another proton pump inhibitor with a similar efficacy profile.
Pantoprazole: Known for its longer duration of action compared to omeprazole.
Dexlansoprazole: Offers dual delayed-release formulation for extended acid suppression.
Rabeprazole: Has a faster onset of action compared to other proton pump inhibitors.
Omeprazole sodium is unique in its widespread use and availability in various formulations, including combination products with sodium bicarbonate for enhanced stability and efficacy .
Properties
IUPAC Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPMWYHEBGTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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